molecular formula C8H8ClFO B6357400 1-Chloro-2-fluoro-3-(methoxymethyl)benzene CAS No. 2484889-18-9

1-Chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No. B6357400
CAS RN: 2484889-18-9
M. Wt: 174.60 g/mol
InChI Key: HAKLZOBNHPNTIG-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2484889-18-9 . It has a molecular weight of 174.6 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid . Unfortunately, the web search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis of Fluorinated Compounds

A study by Patrick, Rogers, and Gorrell (2002) demonstrates the use of a derivative of 1-Chloro-2-fluoro-3-(methoxymethyl)benzene in the synthesis of 2-fluoro-3-methoxy-1,3-butadiene through heating in quinoline, showcasing its utility in generating compounds for cycloaddition reactions. This process highlights the chemical's role in facilitating the creation of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Patrick et al., 2002).

Antimicrobial Activity

Liaras, Geronikaki, et al. (2011) explored the antimicrobial properties of compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, including structures related to this compound. Their findings suggest that these compounds exhibit potent antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Liaras et al., 2011).

Host-Guest Chemistry

Kou, Tao, et al. (2010) synthesized nonsymmetric pillar[5]arenes using a derivative similar to this compound. These compounds demonstrated the ability to encapsulate guest molecules, indicating their significance in the development of molecular recognition systems and potential applications in nanotechnology (Kou et al., 2010).

Photochemical Reaction Mechanisms

Wang, Guo, et al. (2021) conducted a study on the photocyclization reaction mechanisms of dibenzoylmethane (DBM) derivatives, including compounds structurally related to this compound. Their research provides insights into the photochemical behaviors of these compounds, which could inform the design of materials for optical and electronic applications (Wang et al., 2021).

Polymerization and Material Science

Abdelhamid, Abourahma, et al. (2021) explored the copolymerization of novel trisubstituted ethylenes, including halogen ring-disubstituted compounds similar to this compound, with styrene. This research has implications for the development of new materials with customized properties for applications in coatings, adhesives, and plastics (Abdelhamid et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

1-chloro-2-fluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKLZOBNHPNTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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